N-Methoxycarbonylmaleimide

Descripción

BenchChem offers high-quality N-Methoxycarbonylmaleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxycarbonylmaleimide including the price, delivery time, and more detailed information at info@benchchem.com.

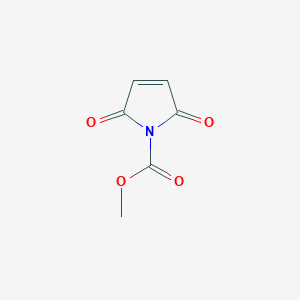

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAZQXZGAVBLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204311 | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-48-6 | |

| Record name | N-(Methoxycarbonyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methoxycarbonylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methoxycarbonylmaleimide, a key reagent in bioconjugation and organic synthesis. This document details experimental protocols, quantitative data, and visual representations of the core chemical processes.

Introduction

N-Methoxycarbonylmaleimide is a versatile chemical intermediate primarily utilized for the introduction of the maleimide (B117702) functionality onto primary amines. This reaction is particularly valuable in the field of bioconjugation, where the maleimide group can subsequently react with thiols, such as those found in cysteine residues of proteins, to form stable thioether linkages. This guide outlines a common synthetic route to N-Methoxycarbonylmaleimide and its subsequent use in the preparation of N-substituted maleimides, along with a detailed characterization of the title compound.

Synthesis of N-Methoxycarbonylmaleimide

A prevalent method for the synthesis of N-Methoxycarbonylmaleimide involves the reaction of maleimide with methyl chloroformate in the presence of a tertiary amine base. The following protocol is based on established procedures for similar N-acylation reactions of imides.

Experimental Protocol: Synthesis from Maleimide

Materials:

-

Maleimide

-

Methyl chloroformate

-

Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maleimide (1.0 eq). Dissolve the maleimide in anhydrous THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Acylation: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 eq) dropwise. A precipitate of triethylamine hydrochloride may form.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the amine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield N-Methoxycarbonylmaleimide as a solid.

-

Application in the Synthesis of N-Substituted Maleimides

N-Methoxycarbonylmaleimide serves as an efficient reagent for the synthesis of various N-substituted maleimides by reacting with primary amines. This method is often preferred due to its mild reaction conditions.

Experimental Protocol: General Procedure for N-Substitution

Materials:

-

N-Methoxycarbonylmaleimide

-

Primary amine (e.g., benzylamine, propargylamine)

-

Anhydrous solvent (e.g., THF, Dichloromethane (DCM), or Acetonitrile)

-

Sodium bicarbonate (if the amine is used as a hydrochloride salt)

Procedure:

-

Reaction Setup: Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask. If the amine is a hydrochloride salt, add sodium bicarbonate (1.1 eq) and stir for 15 minutes prior to the next step.

-

Addition of N-Methoxycarbonylmaleimide: Add N-Methoxycarbonylmaleimide (1.05 eq) to the amine solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to yield the desired N-substituted maleimide.

Characterization of N-Methoxycarbonylmaleimide

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Methoxycarbonylmaleimide. The following tables summarize the expected quantitative data from various analytical techniques.

Disclaimer: The spectroscopic data presented below is based on typical values for the functional groups present in N-Methoxycarbonylmaleimide and data available in public databases. It is intended to be representative and may not correspond to a specific experimental spectrum.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₅NO₄ |

| Molecular Weight | 155.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 63-67 °C |

| CAS Number | 55750-48-6 |

¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.00 | Singlet | 2H | -CH=CH- |

| ~3.90 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (imide) |

| ~149.0 | C=O (methoxycarbonyl) |

| ~135.0 | -CH=CH- |

| ~54.0 | -OCH₃ |

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~1780, ~1710 | Strong | C=O stretch (asymmetric and symmetric, imide) |

| ~1740 | Strong | C=O stretch (methoxycarbonyl) |

| ~1640 | Medium | C=C stretch |

| ~1250 | Strong | C-O stretch |

Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 124 | [M - OCH₃]⁺ |

| 96 | [M - COOCH₃]⁺ |

| 68 | [Maleimide]⁺ |

| 59 | [COOCH₃]⁺ |

Visualizations

The following diagrams illustrate the synthesis workflow and the reaction mechanism for the application of N-Methoxycarbonylmaleimide.

An In-depth Technical Guide to N-Methoxycarbonylmaleimide: Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-Methoxycarbonylmaleimide, a key reagent in bioconjugation, focusing on its mechanism of action, reaction kinetics, conjugate stability, and practical applications. It is designed to offer researchers and drug development professionals a comprehensive technical resource for utilizing maleimide (B117702) chemistry in the synthesis of advanced bioconjugates.

Introduction: The Role of N-Methoxycarbonylmaleimide

Maleimide-based chemistry is a cornerstone of bioconjugation, prized for its high selectivity for thiol (sulfhydryl) groups found in cysteine residues under mild, physiological conditions.[1][2][3] This specificity allows for the precise, site-directed modification of proteins, peptides, and other biomolecules.[4][]

N-Methoxycarbonylmaleimide (CAS 55750-48-6) serves a unique and critical role in this field. While most maleimide reagents are pre-functionalized linkers designed for direct attachment to thiols, N-Methoxycarbonylmaleimide is primarily used as an efficient maleimide-installation reagent . Its principal function is to convert primary amines on biomolecules—such as the ε-amine of lysine (B10760008) or an engineered N-terminal amine—into reactive maleimide groups.[6][7][8] This process creates a custom, maleimide-activated biomolecule ready for subsequent conjugation to a thiol-containing partner.[9] This two-step approach provides a high degree of control over the final conjugate's architecture.[6][7]

This guide will first detail the mechanism of maleimide installation and then explore the subsequent thiol conjugation, paying special attention to the influence of the N-substituent on reactivity and stability.

Core Mechanism of Action

The utility of N-Methoxycarbonylmaleimide in bioconjugation is a two-stage process: (1) the conversion of a primary amine to a maleimide, and (2) the reaction of the newly installed maleimide with a thiol.

The process begins with the reaction between an amine-containing biomolecule and N-Methoxycarbonylmaleimide. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the methoxycarbonyl group. This results in the formation of a stable amide bond, effectively transferring the maleimide moiety to the target biomolecule and releasing methanol (B129727) and carbon dioxide as byproducts. This reaction is typically carried out under alkaline conditions.[6][7]

Figure 1: Logical workflow for maleimide installation.

The chemical transformation is illustrated below. The amine attacks the exocyclic carbonyl, leading to the formation of the maleimide-functionalized biomolecule.

Figure 2: Mechanism of amine conversion to maleimide.

Once the biomolecule is functionalized with the maleimide group, it can react with a thiol-containing molecule (e.g., a protein with a cysteine residue). This reaction is a highly efficient and selective Michael addition.[10][11] The nucleophilic thiolate anion attacks one of the vinyl carbons of the maleimide double bond, resulting in the formation of a stable, covalent thioether bond (a thiosuccinimide adduct).[12][13]

This reaction is exceptionally chemoselective for thiols within a pH range of 6.5-7.5.[1][14] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines (e.g., lysine), ensuring high specificity.[10][12]

Figure 3: Mechanism of maleimide-thiol conjugation.

Reaction Parameters and Quantitative Data

The success of maleimide conjugation hinges on carefully controlled reaction conditions. The tables below summarize key parameters derived from established protocols.

Table 1: Optimal Reaction Conditions for Thiol-Maleimide Conjugation

| Parameter | Optimal Range | Rationale & Notes |

|---|---|---|

| pH | 6.5 - 7.5 | Maximizes thiol selectivity. Below pH 6.5, the reaction is slow due to protonation of the thiol. Above pH 7.5, reaction with amines and maleimide hydrolysis become competitive side reactions.[1][14] |

| Temperature | 4°C to 25°C (Room Temp) | Reaction proceeds efficiently at room temperature (1-2 hours) or can be performed overnight at 4°C to minimize degradation of sensitive biomolecules.[15][16] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific system.[1][15] |

| Solvent | Aqueous Buffers (PBS, HEPES, Tris) | Buffers should be free of thiol-containing agents. Anhydrous DMSO or DMF is used to prepare concentrated stock solutions of maleimide reagents before addition to the aqueous reaction mixture.[10][17] |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Often required to reduce disulfide bonds and free up cysteine thiols for reaction. TCEP is preferred as it is thiol-free and does not need to be removed prior to adding the maleimide.[1][17] |

Conjugate Stability and Side Reactions

While the thioether bond is generally stable, the thiosuccinimide ring is susceptible to two competing reactions that critically impact the long-term stability of the bioconjugate: the retro-Michael reaction and ring-opening hydrolysis.[12][18][19]

-

Retro-Michael Reaction (Thiol Exchange) : The Michael addition is reversible. In a biological environment rich in thiols like glutathione, the conjugated payload can detach and subsequently attach to other molecules, leading to off-target effects and reduced efficacy.[10][18][20] This is a major concern for antibody-drug conjugates (ADCs).[19]

-

Succinimide (B58015) Ring Hydrolysis : The succinimide ring of the conjugate can be hydrolyzed to form a stable, ring-opened succinamic acid thioether.[12][21] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate and ensuring its long-term stability.[18][21][22]

The rates of these competing reactions are heavily influenced by the N-substituent on the original maleimide. Electron-withdrawing N-substituents significantly accelerate the rate of the stabilizing ring-opening hydrolysis.[21][22][23][24] The N-methoxycarbonyl group is electron-withdrawing, suggesting that conjugates derived from it would favor the formation of a more stable, hydrolyzed product compared to simple N-alkyl maleimides.

Figure 4: Competing pathways for maleimide conjugate stability.

Table 2: Comparative Stability of N-Substituted Thiosuccinimide Adducts

| N-Substituent Type | Ring Hydrolysis Rate | Stability to Retro-Michael Reaction | Notes |

|---|---|---|---|

| N-Alkyl | Slow (t½ ≈ 27 hours)[12] | Low (Prone to thiol exchange) | Represents traditional maleimide linkers.[24] |

| N-Aryl | Fast (t½ ≈ 1.5 hours)[24] | High (after hydrolysis) | The electron-withdrawing phenyl group accelerates stabilizing hydrolysis.[25][26] |

| N-Methoxycarbonyl | Predicted to be Fast | Predicted to be High | The carbonyl group is electron-withdrawing, which is known to accelerate hydrolysis and improve stability.[21][23] |

Strategies to enhance stability include intentionally hydrolyzing the conjugate by raising the pH to 8.5-9.0 after the initial reaction is complete.[12][14]

Experimental Protocols

The following are generalized protocols. Optimization is required for specific biomolecules and reagents.

This protocol is adapted from methodologies for modifying oligonucleotides and synthesizing prosthetic groups.[6][7][9]

-

Biomolecule Preparation : Dissolve the amine-containing biomolecule (e.g., peptide, oligonucleotide) in a suitable alkaline buffer (e.g., sodium borate, pH 8.5-9.0) to a final concentration of 1-5 mg/mL.

-

Reagent Preparation : Immediately before use, prepare a 100 mM stock solution of N-Methoxycarbonylmaleimide in an anhydrous organic solvent (e.g., Acetonitrile or DMF).

-

Reaction : Add a 10- to 50-fold molar excess of the N-Methoxycarbonylmaleimide stock solution to the stirring biomolecule solution.

-

Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS).

-

Purification : Purify the resulting maleimide-activated biomolecule from excess reagent and byproducts immediately using a suitable method such as gel filtration chromatography (desalting column) or dialysis.

This protocol is a synthesis of standard industry procedures.[1][15][16]

-

Thiol-Protein Preparation :

-

Dissolve the thiol-containing protein (e.g., antibody) in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[17]

-

If cysteine residues are in disulfide bonds, add a 20- to 50-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature to reduce the disulfides.[1]

-

-

Conjugation Reaction :

-

Quenching (Optional) : To quench any unreacted maleimide groups, add a thiol-containing compound like N-acetylcysteine or L-cysteine to a final concentration of 1-2 mM and incubate for 15 minutes.

-

Purification :

-

Remove unreacted small molecules and purify the final bioconjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[1]

-

Exchange the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization :

-

Confirm the identity and purity of the conjugate using SDS-PAGE and Mass Spectrometry.

-

Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[15]

-

Conclusion

N-Methoxycarbonylmaleimide is a powerful reagent for installing maleimide functionality onto biomolecules via primary amines. This enables a controlled, two-stage conjugation strategy. The resulting maleimide group undergoes a highly selective and efficient Michael addition with thiols. The electron-withdrawing nature of the N-methoxycarbonyl substituent is advantageous, as it promotes the stabilizing hydrolysis of the final thiosuccinimide adduct, mitigating the risk of deconjugation via the retro-Michael reaction. By understanding the underlying mechanisms, reaction kinetics, and stability considerations, researchers can effectively leverage N-Methoxycarbonylmaleimide to construct robust and well-defined bioconjugates for a wide range of therapeutic and diagnostic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 16. biotium.com [biotium.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 25. benchchem.com [benchchem.com]

- 26. kinampark.com [kinampark.com]

N-Methoxycarbonylmaleimide: A Versatile Tool in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methoxycarbonylmaleimide has emerged as a valuable reagent in the fields of bioconjugation, diagnostics, and drug delivery. Its unique chemical properties allow for the efficient and specific modification of biomolecules, enabling the creation of novel conjugates with tailored functionalities. This technical guide provides a comprehensive overview of the core applications of N-Methoxycarbonylmaleimide, detailing experimental protocols, quantitative data, and the underlying chemical principles.

Core Applications: A Gateway to Advanced Bioconjugates

N-Methoxycarbonylmaleimide serves as a key building block for introducing a reactive maleimide (B117702) group onto various molecules, primarily those containing primary amines. This process is foundational for subsequent conjugation reactions, most notably with thiol-containing molecules such as cysteine residues in proteins. The resulting thioether bond is stable under physiological conditions, making it an ideal linkage for constructing robust bioconjugates.

The principal applications of N-Methoxycarbonylmaleimide revolve around its utility in:

-

Protein and Peptide Modification: Introducing maleimide moieties onto proteins and peptides enables their site-specific conjugation to other molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

-

Oligonucleotide Labeling: Amino-modified oligonucleotides can be readily converted to their maleimide-functionalized counterparts, facilitating their attachment to proteins, surfaces, or other probes for diagnostic and research applications.

-

Drug Delivery Systems: As a versatile linker, N-Methoxycarbonylmaleimide plays a crucial role in the synthesis of more complex heterobifunctional linkers used to connect targeting ligands to drug payloads, enhancing the specificity and efficacy of therapeutic agents.[1]

The methoxycarbonyl group enhances the reactivity of the maleimide ring and improves its solubility in common organic solvents, offering greater flexibility in reaction conditions compared to simpler maleimides.[2]

Quantitative Data on N-Methoxycarbonylmaleimide Reactions

The efficiency of bioconjugation reactions involving N-Methoxycarbonylmaleimide is influenced by several factors, including pH, temperature, and the stoichiometry of the reactants. The following tables provide representative data on reaction conditions and outcomes.

Table 1: Typical Reaction Parameters for Biomolecule Modification with N-Methoxycarbonylmaleimide

| Parameter | Modification of Primary Amines (e.g., on Oligonucleotides) | Thiol-Maleimide Conjugation (e.g., to Cysteine) |

| pH | Alkaline (typically > 8.0) | 6.5 - 7.5 |

| Temperature | Room Temperature | Room Temperature or 4°C |

| Reaction Time | 30 - 60 minutes[3][4] | 2 hours to overnight |

| Solvent/Buffer | Aqueous buffer (e.g., borate (B1201080), carbonate) | Phosphate (B84403), HEPES, or Tris buffer |

| Stoichiometry (Maleimide:Biomolecule) | 10-50 fold molar excess | 10-20 fold molar excess |

Table 2: Representative Conjugation Efficiency and Stability

| Biomolecule | Conjugation Partner | Reported Conjugation Efficiency | Conjugate Stability (Half-life in Serum) |

| Amino-modified Oligonucleotide | Thiolated Protein | Comparable to SMCC linker[3][4] | Dependent on the stability of the thioether bond |

| Thiolated Protein | Maleimide-functionalized Drug | High | Can be enhanced by hydrolysis of the succinimide (B58015) ring |

Key Experimental Protocols

The following sections provide detailed methodologies for the most common applications of N-Methoxycarbonylmaleimide.

Protocol 1: Maleimide Functionalization of Amino-Modified Oligonucleotides

This protocol describes the conversion of an oligonucleotide bearing a primary amine to a maleimide-functionalized oligonucleotide.

Materials:

-

Amino-modified oligonucleotide

-

N-Methoxycarbonylmaleimide

-

Alkaline buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., HPLC, gel filtration column)

Procedure:

-

Dissolve the amino-modified oligonucleotide in the alkaline buffer to a final concentration of 1-5 mM.

-

Prepare a 100 mM stock solution of N-Methoxycarbonylmaleimide in anhydrous DMSO or DMF.

-

Add a 20-fold molar excess of the N-Methoxycarbonylmaleimide stock solution to the oligonucleotide solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

-

Purify the maleimide-functionalized oligonucleotide from the reaction mixture using reverse-phase HPLC or a desalting gel filtration column.

-

Characterize the product by mass spectrometry to confirm the successful modification.

Protocol 2: Conjugation of a Maleimide-Functionalized Molecule to a Thiol-Containing Protein

This protocol outlines the procedure for conjugating a maleimide-activated molecule (prepared, for example, using N-Methoxycarbonylmaleimide) to a protein containing accessible cysteine residues.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Maleimide-functionalized molecule

-

Reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) If the protein's cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.

-

Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add a 10 to 20-fold molar excess to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding L-cysteine to a final concentration of 10 mM.

-

Purify the protein conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules.

-

Characterize the conjugate by SDS-PAGE to assess purity and by mass spectrometry to determine the degree of labeling.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving N-Methoxycarbonylmaleimide.

Caption: Workflow for maleimide functionalization of an amino-modified oligonucleotide.

Caption: General workflow for protein conjugation using a maleimide-functionalized molecule.

Caption: Conceptual signaling pathway of an Antibody-Drug Conjugate (ADC).

References

Technical Guide: N-(Methoxycarbonyl)maleimide (CAS 55750-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)maleimide, identified by CAS number 55750-48-6, is a versatile synthetic reagent widely employed in organic chemistry and the life sciences.[1][2] Its chemical structure, featuring a reactive maleimide (B117702) ring activated by an N-methoxycarbonyl group, makes it a valuable tool for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization and application, and a visual representation of its use in bioconjugation. The primary applications of this compound lie in its utility as a building block for the synthesis of various N-substituted maleimides and as a reagent for bioconjugation, particularly in the labeling of proteins and oligonucleotides.[1][2]

Chemical and Physical Properties

N-(Methoxycarbonyl)maleimide is a white to off-white crystalline solid under standard conditions.[3] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 55750-48-6 | [3][4][5] |

| Molecular Formula | C₆H₅NO₄ | [3][4][5] |

| Molecular Weight | 155.11 g/mol | [3][4][5] |

| Appearance | Off-white to white crystalline powder | [3] |

| Melting Point | 60-68 °C | [3][4][5] |

| Boiling Point | 242.5 °C | [4][5] |

| Purity | ≥95-99% (by HPLC or Nitrogen analysis) | [2][3][6] |

| Storage Temperature | 2-8 °C | [3][4][5] |

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and a primary application of N-(Methoxycarbonyl)maleimide.

Synthesis of N-(Methoxycarbonyl)maleimide

A common method for the synthesis of N-(Methoxycarbonyl)maleimide involves the reaction of maleimide with methyl chloroformate in the presence of a base.[7]

Materials:

-

Maleimide

-

Ethyl acetate (B1210297)

-

N-methylmorpholine (NMM)

-

Methyl chloroformate

-

Petroleum ether

Procedure:

-

Dissolve maleimide in ethyl acetate in a reaction vessel and cool the solution to 0 °C in an ice bath.

-

Sequentially add N-methylmorpholine and methyl chloroformate to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour.

-

Upon completion of the reaction, collect the solid by-product by filtration and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and pass it through a silica gel column, eluting with dichloromethane to remove impurities.

-

Concentrate the eluate and triturate the resulting solid with a mixture of ethyl acetate and petroleum ether to yield the final product as a white solid.[7]

Characterization Protocols

The melting point is a crucial indicator of purity.

Materials:

-

N-(Methoxycarbonyl)maleimide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2 °C per minute) as the temperature approaches the previously determined melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range represents the melting point. A narrow range is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.

Sample Preparation:

-

Dissolve a small amount of N-(Methoxycarbonyl)maleimide in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire 1H and 13C NMR spectra according to the instrument's standard operating procedures. The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the molecule's protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Nujol Mull):

-

Grind a small amount of the solid sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and mix to form a paste (mull).

-

Transfer the mull to a salt plate (e.g., KBr) and press another salt plate on top to create a thin film.

Data Acquisition:

-

Place the salt plates in the spectrometer and acquire the IR spectrum. The spectrum should show characteristic absorption bands for the carbonyl groups and other functional moieties in the molecule.

Application in Bioconjugation: Thiol-Maleimide Ligation

N-(Methoxycarbonyl)maleimide is a precursor for creating maleimide-functionalized molecules that can react with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds. This is a cornerstone of bioconjugation.

Materials:

-

Thiol-containing biomolecule (e.g., a protein with cysteine residues)

-

N-substituted maleimide (derived from N-(Methoxycarbonyl)maleimide)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column or ultrafiltration device for purification

Procedure:

-

Preparation of the Maleimide Reagent: Synthesize the desired N-substituted maleimide from N-(Methoxycarbonyl)maleimide and the amine of interest. Dissolve the purified N-substituted maleimide in anhydrous DMSO or DMF to create a stock solution.

-

Preparation of the Thiol-Containing Biomolecule: Dissolve the biomolecule in the reaction buffer. If necessary, reduce any disulfide bonds to free up thiol groups using a reducing agent like TCEP, followed by its removal.

-

Conjugation Reaction: Add the maleimide stock solution to the biomolecule solution. A typical molar ratio of maleimide to protein is between 10:1 and 20:1, but this should be optimized for each specific application.

-

Incubation: Allow the reaction to proceed at room temperature for 2 hours or overnight, protected from light.

-

Purification: Separate the labeled biomolecule from the unreacted maleimide reagent and by-products using size-exclusion chromatography or ultrafiltration.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry and UV-Vis spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioconjugation of a thiol-containing protein using a maleimide reagent derived from N-(Methoxycarbonyl)maleimide.

Safety Information

N-(Methoxycarbonyl)maleimide should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

N-Methoxycarbonylmaleimide Reactivity with Thiols: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of biomolecules is a cornerstone of modern biotechnology and drug development. Among the various bioconjugation strategies, the reaction of maleimides with thiols, predominantly from cysteine residues in proteins and peptides, has emerged as a robust and widely adopted method. This reaction, a Michael addition, is prized for its high specificity, rapid kinetics under physiological conditions, and the formation of a stable covalent thioether bond. N-Methoxycarbonylmaleimide is a notable reagent in this class, offering unique reactivity profiles due to the electron-withdrawing nature of the N-methoxycarbonyl group. This guide provides a comprehensive technical overview of the reactivity of N-Methoxycarbonylmaleimide with thiols, detailing the core chemistry, reaction kinetics, experimental considerations, and potential side reactions, with a focus on its application in bioconjugation and drug development.

Core Principles: The Thiol-Maleimide Reaction

The fundamental reaction between a maleimide (B117702) and a thiol proceeds via a Michael addition mechanism. The thiol, in its more nucleophilic thiolate anion form (R-S⁻), attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This nucleophilic addition results in the formation of a stable thiosuccinimide thioether linkage.[1][2] The reaction is highly efficient in polar solvents such as water or dimethyl sulfoxide (B87167) (DMSO), which facilitate the formation of the reactive thiolate anion.[1]

dot graph { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4", penwidth=2];

Thiol [label="Thiol\n(R-SH)"]; Maleimide [label="N-Methoxycarbonylmaleimide"]; Adduct [label="Thiosuccinimide Adduct"];

Figure 1: Michael addition of a thiol to N-Methoxycarbonylmaleimide.

The reactivity of the maleimide is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as the methoxycarbonyl group in N-Methoxycarbonylmaleimide, increase the electrophilicity of the double bond, thereby enhancing the reaction rate with nucleophilic thiols.[3][4]

Quantitative Data on Reaction Kinetics

| Maleimide Derivative | Thiol | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Cyclopropenyl ketone | Glutathione (B108866) | 7.4 | 25 | 595 ± 30 |

| Carbonylacrylic reagent | Protected Cysteine | - | - | 40.2 |

| N-methylated vinylpyridine | Protected Cysteine | - | - | 18.2 |

Table 1: Second-order rate constants for reactions of various electrophiles with thiols. It is important to note that reaction conditions significantly impact these rates.[4][5][6]

Experimental Protocols

The following is a generalized protocol for the conjugation of a maleimide derivative, such as N-Methoxycarbonylmaleimide, to a thiol-containing protein. This protocol should be optimized for specific applications.

Materials

-

Thiol-containing protein (e.g., antibody, enzyme)

-

N-Methoxycarbonylmaleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Buffers like Tris should be avoided as they contain primary amines.

-

Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the maleimide reaction.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Anhydrous DMSO or DMF for preparing the maleimide stock solution.

-

Purification column (e.g., size-exclusion chromatography).

Procedure

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the target cysteine residues are in disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

-

Maleimide Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of N-Methoxycarbonylmaleimide in anhydrous DMSO or DMF. Solutions should be made fresh to avoid hydrolysis of the maleimide.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the N-Methoxycarbonylmaleimide stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any excess N-Methoxycarbonylmaleimide. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove unreacted N-Methoxycarbonylmaleimide and quenching reagent by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

-

Figure 2: General experimental workflow for protein conjugation.

Key Reaction Parameters

The success of the thiol-maleimide conjugation is critically dependent on several parameters:

-

pH: The optimal pH range is 6.5-7.5.[7] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, leading to a slower reaction rate. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and the reaction loses its selectivity for thiols, with competing reactions with primary amines (e.g., lysine (B10760008) residues) becoming more prominent.[7]

-

Temperature: Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Lower temperatures are often preferred for sensitive proteins.[7]

-

Molar Ratio: A molar excess of the maleimide reagent is generally used to drive the reaction to completion. A 10-20 fold excess is a common starting point for protein labeling.[7]

Side Reactions and Stability Considerations

While the thiol-maleimide reaction is highly efficient, several side reactions can affect the homogeneity and stability of the final conjugate.

-

Hydrolysis of the Maleimide: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This hydrolysis is accelerated at higher pH. Therefore, aqueous solutions of N-Methoxycarbonylmaleimide should be prepared immediately before use.[4]

-

Hydrolysis of the Thiosuccinimide Adduct: The thiosuccinimide ring of the conjugate can also undergo hydrolysis. This ring-opening results in a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. The rate of this hydrolysis is increased by electron-withdrawing N-substituents.[4]

-

Retro-Michael Reaction (Thiol Exchange): The thiol-maleimide addition is reversible, and the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the conjugated molecule to other thiol-containing species.[8]

-

Thiazine (B8601807) Rearrangement: When conjugating to an N-terminal cysteine, the resulting succinimide (B58015) can undergo an intramolecular reaction with the N-terminal amine to form a stable six-membered thiazine ring. The rate of this rearrangement increases with pH.[3]

Figure 3: Competing reaction pathways in thiol-maleimide conjugation.

Applications in Drug Development

The specific and efficient nature of the thiol-maleimide reaction makes it a valuable tool in drug development, particularly for the creation of antibody-drug conjugates (ADCs).[3][9] In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The stability of the linker is crucial for the efficacy and safety of the ADC. The use of maleimides with electron-withdrawing substituents, like N-Methoxycarbonylmaleimide, followed by controlled hydrolysis of the thiosuccinimide ring can lead to more stable ADCs in vivo.[8]

N-Methoxycarbonylmaleimide has also been utilized in an alternative approach for preparing maleimide-modified oligonucleotides. In this method, an amino-modified oligonucleotide is reacted with N-Methoxycarbonylmaleimide under alkaline conditions to directly form the maleimide functionality on the existing amine. This maleimide-modified oligonucleotide can then be conjugated to a thiol-containing protein.[10]

Conclusion

N-Methoxycarbonylmaleimide is a reactive and versatile reagent for the selective modification of thiols. Its reactivity is governed by the principles of Michael addition, with the electron-withdrawing methoxycarbonyl group likely enhancing the reaction rate compared to other N-substituted maleimides. Successful bioconjugation requires careful control of experimental parameters, particularly pH, to ensure high selectivity and minimize side reactions such as hydrolysis and thiol exchange. While specific kinetic data for N-Methoxycarbonylmaleimide is limited, the extensive knowledge base for general maleimide-thiol chemistry provides a strong foundation for its application in research and drug development. The ability to create stable bioconjugates through this chemistry continues to drive innovation in targeted therapeutics and diagnostics.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of Maleimide-Modified Oligonucleotides from the Corresponding Amines Using N-Methoxycarbonylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of N-Methoxycarbonylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

N-Methoxycarbonylmaleimide stands as a potent electrophile in the landscape of organic chemistry, prized for its heightened reactivity in a variety of crucial chemical transformations. The electron-withdrawing nature of the methoxycarbonyl group attached to the nitrogen atom significantly activates the maleimide (B117702) ring, rendering it an excellent acceptor in Michael additions and a reactive dienophile in Diels-Alder reactions. This enhanced electrophilicity is central to its utility in bioconjugation, where it serves as a versatile reagent for the synthesis of N-substituted maleimides, enabling the linkage of biomolecules with therapeutic agents or reporter molecules. This guide provides a comprehensive overview of the electrophilic nature of N-Methoxycarbonylmaleimide, supported by available data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Introduction to Electrophilicity

Electrophilicity, a measure of a molecule's ability to accept electrons, is a fundamental concept governing chemical reactivity. In the context of N-Methoxycarbonylmaleimide, the key to its pronounced electrophilicity lies in the electronic effects exerted by its functional groups. The two carbonyl groups of the maleimide ring inherently withdraw electron density from the carbon-carbon double bond. The addition of the N-methoxycarbonyl group further amplifies this effect, making the double bond highly electron-deficient and thus exceptionally susceptible to attack by nucleophiles.

This heightened electrophilicity is a cornerstone of its application in organic synthesis and bioconjugation. The ability to readily react with a wide range of nucleophiles under mild conditions makes N-Methoxycarbonylmaleimide a valuable tool for the construction of complex molecules and the modification of sensitive biological macromolecules.

Quantitative Data on Electrophilicity

While specific experimental kinetic data for N-Methoxycarbonylmaleimide is not extensively available in the public domain, its reactivity can be inferred from studies of similar maleimide derivatives and computational analyses. The electrophilicity of a molecule is intrinsically linked to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability to accept electrons and thus higher electrophilicity.

Computational chemistry provides a powerful tool to estimate these properties. While a specific DFT calculation for N-Methoxycarbonylmaleimide's LUMO energy is not readily found in the literature, a comparative analysis with related compounds can provide valuable insights.

Table 1: Comparative Electrophilicity Indicators of Maleimide Derivatives

| Compound | Key Features Affecting Electrophilicity | Expected Relative Electrophilicity |

| N-Methoxycarbonylmaleimide | Strong electron-withdrawing N-substituent (-COOCH3) | High |

| N-Ethylmaleimide | Electron-donating N-alkyl group | Moderate |

| N-Phenylmaleimide | Aromatic N-substituent with inductive and resonance effects | High |

| Maleimide | Unsubstituted nitrogen | Baseline |

Note: This table provides a qualitative comparison based on general principles of organic chemistry. Actual reactivity will also depend on steric factors and reaction conditions.

Key Reactions Driven by Electrophilicity

The enhanced electrophilicity of N-Methoxycarbonylmaleimide makes it a prime substrate for several important classes of chemical reactions.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[1] Due to its electron-deficient double bond, N-Methoxycarbonylmaleimide is an excellent Michael acceptor.[2] This reaction is particularly significant in bioconjugation, where the thiol groups of cysteine residues in proteins act as nucleophiles, attacking the maleimide to form a stable thioether linkage.[2]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. The electron-deficient nature of the double bond in N-Methoxycarbonylmaleimide makes it a highly reactive dienophile, readily participating in these cycloaddition reactions. This is particularly useful for the synthesis of complex cyclic molecules.

Synthesis of N-Substituted Maleimides

A key application of N-Methoxycarbonylmaleimide is its use as a precursor for the synthesis of other N-substituted maleimides. The N-methoxycarbonyl group can be readily displaced by primary amines under mild conditions, providing a versatile and efficient route to a wide array of functionalized maleimides. This method is often superior to traditional condensation reactions of maleic anhydride, which can require harsher conditions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving N-Methoxycarbonylmaleimide. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Michael Addition of a Thiol to N-Methoxycarbonylmaleimide

Objective: To synthesize a stable thioether adduct via Michael addition.

Materials:

-

N-Methoxycarbonylmaleimide

-

Thiol-containing compound (e.g., cysteine, glutathione, or a thiol-modified protein)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching solution: 1 M solution of β-mercaptoethanol or N-acetylcysteine in PBS

-

Analytical tools: HPLC, LC-MS, or other appropriate techniques for reaction monitoring and product characterization.

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing compound in the reaction buffer to the desired concentration. If working with a protein, ensure it is in a buffer that does not contain primary amines or other nucleophiles that could react with the maleimide.

-

Prepare a stock solution of N-Methoxycarbonylmaleimide in a water-miscible organic solvent such as DMSO or DMF.

-

-

Reaction:

-

Add the N-Methoxycarbonylmaleimide stock solution to the solution of the thiol-containing compound. A molar excess (typically 5-20 fold) of the maleimide is often used to drive the reaction to completion, especially when labeling proteins.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analyzing aliquots at different time points.

-

-

Quenching:

-

Once the reaction is complete, add an excess of the quenching solution to react with any unreacted N-Methoxycarbonylmaleimide.

-

-

Purification:

-

Purify the resulting thioether adduct using an appropriate method such as dialysis, size-exclusion chromatography (for proteins), or preparative HPLC (for small molecules).

-

-

Characterization:

-

Confirm the identity and purity of the product using techniques such as LC-MS, NMR spectroscopy, or UV-Vis spectroscopy.

-

Protocol 2: Diels-Alder Reaction of N-Methoxycarbonylmaleimide with a Diene

Objective: To synthesize a cyclic adduct via a [4+2] cycloaddition.

Materials:

-

N-Methoxycarbonylmaleimide

-

Conjugated diene (e.g., furan, cyclopentadiene)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Analytical tools: TLC, GC-MS, NMR spectroscopy for reaction monitoring and product characterization.

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask, dissolve N-Methoxycarbonylmaleimide in the chosen anhydrous solvent.

-

Add the conjugated diene to the solution. A slight excess of the diene may be used.

-

-

Reaction:

-

Heat the reaction mixture to reflux and monitor the progress using TLC or GC-MS. The reaction time will vary depending on the reactivity of the diene.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to isolate the desired cyclic adduct.

-

-

Characterization:

-

Characterize the purified product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure.

-

Protocol 3: Synthesis of an N-Aryl Maleimide using N-Methoxycarbonylmaleimide

Objective: To prepare an N-aryl maleimide via displacement of the methoxycarbonyl group.

Materials:

-

N-Methoxycarbonylmaleimide

-

Primary aromatic amine (e.g., aniline)

-

Solvent (e.g., ethanol, methanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Analytical tools: TLC, NMR spectroscopy, and mass spectrometry for reaction monitoring and product characterization.

Procedure:

-

Reaction Setup:

-

Dissolve N-Methoxycarbonylmaleimide in the chosen solvent in a round-bottom flask.

-

Add the primary aromatic amine to the solution.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the N-aryl maleimide product using NMR spectroscopy and mass spectrometry.

-

Conclusion

N-Methoxycarbonylmaleimide's pronounced electrophilicity, driven by the synergistic electron-withdrawing effects of its carbonyl and methoxycarbonyl groups, establishes it as a highly valuable and versatile reagent in modern organic synthesis and chemical biology. Its exceptional performance as a Michael acceptor and a dienophile enables a wide range of chemical transformations, from the construction of complex cyclic scaffolds to the precise and efficient labeling of biomolecules. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the reactivity of N-Methoxycarbonylmaleimide in their scientific endeavors, paving the way for advancements in drug discovery, materials science, and beyond.

References

N-Methoxycarbonylmaleimide: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methoxycarbonylmaleimide is a highly valuable and versatile bifunctional reagent in the field of organic synthesis. Its unique chemical structure, featuring an electron-deficient maleimide (B117702) ring activated by an N-methoxycarbonyl group, imparts exceptional reactivity and selectivity. This makes it an indispensable tool for medicinal chemists, materials scientists, and researchers in drug development for the construction of complex molecular architectures, bioconjugates, and functional polymers. This technical guide provides a comprehensive overview of N-Methoxycarbonylmaleimide's properties, synthesis, and key applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Properties and Specifications

N-Methoxycarbonylmaleimide is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Chemical Name | Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate |

| Synonyms | N-(Methoxycarbonyl)maleimide, N-Carbomethoxymaleimide |

| CAS Number | 55750-48-6 |

| Molecular Formula | C₆H₅NO₄ |

| Molecular Weight | 155.11 g/mol |

| Appearance | Off-white to white crystalline powder |

| Melting Point | 63-68 °C |

| Solubility | Soluble in many organic solvents such as THF, DCM, and Acetone. Slightly soluble in Methanol. |

| Storage Conditions | 2-8°C, protected from moisture |

Spectroscopic Data

The structural integrity and purity of N-Methoxycarbonylmaleimide can be confirmed through various spectroscopic techniques. The following tables provide an overview of the expected spectral data.

¹H and ¹³C NMR Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CH=CH | 6.85 | s | Olefinic protons of the maleimide ring |

| OCH₃ | 3.95 | s | Methyl protons of the methoxycarbonyl group |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C=O (imide) | 169.5 | Carbonyl carbons of the maleimide ring |

| C=O (ester) | 151.0 | Carbonyl carbon of the methoxycarbonyl group |

| CH=CH | 135.0 | Olefinic carbons of the maleimide ring |

| OCH₃ | 54.0 | Methyl carbon of the methoxycarbonyl group |

FT-IR and Mass Spectrometry

| FT-IR (KBr, cm⁻¹) | Vibrational Mode | Functional Group |

| ~1740 | C=O stretch (asymmetric) | Imide carbonyl |

| ~1710 | C=O stretch (symmetric) | Imide carbonyl |

| ~1780 | C=O stretch | Ester carbonyl |

| ~1570 | C=C stretch | Maleimide ring |

| ~1150 | C-O stretch | Ester |

| Mass Spectrometry (EI) | m/z | Assignment |

| 155 | [M]⁺ | Molecular ion |

| 124 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| 96 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 68 | [C₄H₂NO]⁺ | Fragmentation of the maleimide ring |

Synthesis of N-Methoxycarbonylmaleimide

N-Methoxycarbonylmaleimide can be synthesized in a two-step process starting from maleic anhydride (B1165640) and methyl carbamate (B1207046). The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of N-Methoxycarbonylmaleimide.

Experimental Protocol: Synthesis of N-Methoxycarbonylmaleimide

Step 1: Synthesis of N-(Methoxycarbonyl)maleamic Acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

To this solution, add methyl carbamate (1.0 eq) portion-wise while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, during which a white precipitate of N-(methoxycarbonyl)maleamic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of N-Methoxycarbonylmaleimide

-

Suspend the N-(methoxycarbonyl)maleamic acid (1.0 eq) in acetic anhydride (5-10 vol).

-

Add anhydrous sodium acetate (B1210297) (0.2 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C with stirring for 1-2 hours. The solid will gradually dissolve as the reaction proceeds.

-

After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.

-

Collect the crude N-Methoxycarbonylmaleimide by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain pure N-Methoxycarbonylmaleimide as a white crystalline solid.

Key Applications in Organic Synthesis

N-Methoxycarbonylmaleimide is a versatile building block with broad applications in organic synthesis, primarily due to the reactivity of its electron-poor double bond.

Diels-Alder Reactions

N-Methoxycarbonylmaleimide is an excellent dienophile in [4+2] cycloaddition reactions, reacting readily with a variety of dienes to form stable cycloadducts. This reaction is a powerful tool for the construction of six-membered rings and complex polycyclic systems.

Caption: Mechanism of the Diels-Alder reaction.

Table of Diels-Alder Reactions with N-Methoxycarbonylmaleimide

| Diene | Reaction Conditions | Product | Yield (%) |

| Furan (B31954) | Toluene (B28343), 80 °C, 4 h | Exo/endo adduct | >90 |

| Cyclopentadiene | Diethyl ether, 0 °C to rt, 2 h | Bicyclic adduct | ~95 |

| Anthracene | Xylene, reflux, 12 h | Tricyclic adduct | ~85 |

Experimental Protocol: Diels-Alder Reaction with Furan

-

Dissolve N-Methoxycarbonylmaleimide (1.0 eq) in toluene in a round-bottom flask.

-

Add furan (1.2 eq) to the solution.

-

Heat the reaction mixture at 80 °C for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired cycloadduct.

Michael Addition Reactions

The electron-deficient double bond of N-Methoxycarbonylmaleimide is highly susceptible to nucleophilic attack via a Michael-type addition. This reaction is particularly useful for the conjugation of biomolecules, especially those containing thiol groups (e.g., cysteine residues in proteins).

Solubility of N-Methoxycarbonylmaleimide in Common Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of N-Methoxycarbonylmaleimide in common laboratory solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on presenting the existing qualitative information and provides a detailed experimental protocol for researchers to determine precise solubility values.

Introduction

N-Methoxycarbonylmaleimide is a chemical compound of interest in various fields, including bioconjugation and pharmaceutical development. Its utility in these applications is often dependent on its solubility characteristics in different solvent systems. A thorough understanding of its solubility is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Solubility Profile of N-Methoxycarbonylmaleimide

Currently, only qualitative solubility data for N-Methoxycarbonylmaleimide is available in the public domain. The compound is generally described as being slightly soluble in several common organic solvents. A summary of this information is presented in the table below.

Table 1: Qualitative Solubility of N-Methoxycarbonylmaleimide

| Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| Ethyl Acetate | Not Specified | Slightly Soluble[1] |

| Chloroform | Not Specified | Slightly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise, quantitative solubility data for N-Methoxycarbonylmaleimide, a detailed experimental protocol based on the widely accepted shake-flask method is provided below. This method, coupled with a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), allows for the accurate determination of a compound's solubility in a given solvent at a specific temperature.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. After equilibration, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is measured.

Materials and Equipment

-

N-Methoxycarbonylmaleimide (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMF, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed, excess amount of N-Methoxycarbonylmaleimide. The presence of undissolved solid at the end of the experiment is crucial.

-

Addition of Solvent: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, recorded temperature. Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Sample Dilution: If necessary, accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of N-Methoxycarbonylmaleimide of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) for the analysis of N-Methoxycarbonylmaleimide.

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

-

Inject the diluted sample solution and calculate its concentration from the calibration curve.

-

-

-

Calculation of Solubility: Calculate the solubility of N-Methoxycarbonylmaleimide in the solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a logical classification of solvents based on the available qualitative data.

Caption: Experimental workflow for the determination of N-Methoxycarbonylmaleimide solubility.

Caption: Logical classification of solvents based on qualitative solubility data.

References

An In-depth Technical Guide to N-Methoxycarbonylmaleimide: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxycarbonylmaleimide is a versatile chemical reagent characterized by a five-membered cyclic imide structure functionalized with a methoxycarbonyl group. This activating group enhances its electrophilicity, making it a valuable tool in organic synthesis and bioconjugation. Its primary utility lies in the efficient conversion of primary amines into maleimides, which are subsequently used for selective covalent modification of thiol-containing biomolecules such as proteins and peptides. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of N-Methoxycarbonylmaleimide, complete with detailed experimental protocols and quantitative data.

Molecular Structure and Formula

-

Molecular Formula: C₆H₅NO₄[1]

-

Molecular Weight: 155.11 g/mol [1]

-

IUPAC Name: methyl 2,5-dioxopyrrole-1-carboxylate[1]

-

CAS Number: 55750-48-6

-

Canonical SMILES: COC(=O)N1C(=O)C=CC1=O[1]

-

InChI Key: LLAZQXZGAVBLRX-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N-Methoxycarbonylmaleimide is presented in the table below. This data is essential for its characterization and application in various experimental settings.

| Property | Value | Reference |

| Physical State | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 63-67 °C | --INVALID-LINK-- |

| Solubility | Slightly soluble in methanol, DMSO, ethyl acetate (B1210297), and chloroform. | --INVALID-LINK--, --INVALID-LINK-- |

| ¹H NMR (CDCl₃) | δ (ppm): 6.8 (s, 2H, CH=CH), 3.9 (s, 3H, OCH₃) | Typical values, specific spectra may vary. |

| ¹³C NMR (CDCl₃) | δ (ppm): 170 (C=O, imide), 151 (C=O, carbamate), 135 (CH=CH), 54 (OCH₃) | Typical values, specific spectra may vary. |

| FTIR (cm⁻¹) | ~1740 (C=O, imide), ~1710 (C=O, carbamate), ~1600 (C=C) | --INVALID-LINK-- |

| Mass Spectrum | Molecular Ion (M⁺): m/z 155 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis of N-substituted maleimides and their subsequent application in bioconjugation and cycloaddition reactions are provided below.

Protocol 1: Synthesis of N-Aryl Maleimides from Maleic Anhydride (B1165640) (Two-Step)

This protocol outlines a general and widely used method for the synthesis of N-aryl maleimides, which can be adapted for the synthesis of N-alkoxycarbonyl maleimides.

Step 1: Formation of the Maleanilic Acid

-

In a three-necked flask equipped with a stirrer, dissolve maleic anhydride (2 moles) in diethyl ether (2.5 L).[2]

-

Once dissolved, slowly add a solution of the desired aniline (B41778) (2 moles) in diethyl ether (200 mL).[2]

-

Stir the resulting suspension at room temperature for 1 hour.[2]

-

Cool the mixture to 15-20°C in an ice bath.[2]

-

Collect the precipitated maleanilic acid by suction filtration. The product is typically used in the next step without further purification.[2] The yield is generally high (97-98%).[2]

Step 2: Cyclization to the N-Aryl Maleimide (B117702)

-

In an Erlenmeyer flask, add anhydrous sodium acetate (65 g) to acetic anhydride (670 mL).[2]

-

Add the maleanilic acid (316 g) from the previous step to the mixture.[2]

-

Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[2]

-

Cool the reaction mixture in a cold water bath and then pour it into ice water (1.3 L).[2]

-

Collect the precipitated N-aryl maleimide by suction filtration.[2]

-

Wash the product with ice-cold water (3 x 500 mL) and then with petroleum ether (500 mL).[2]

-

Dry the product. The crude yield is typically 75-80%.[2] Recrystallization from a suitable solvent like cyclohexane (B81311) can be performed for further purification.[2]

Protocol 2: Conversion of a Primary Amine to a Maleimide using N-Methoxycarbonylmaleimide

This protocol describes the efficient conversion of a primary amine to a maleimide, a key application of N-Methoxycarbonylmaleimide, particularly in the modification of biomolecules.

-

Dissolve the primary amine-containing substrate in a suitable buffer, typically at alkaline pH.[3]

-

Add N-Methoxycarbonylmaleimide to the solution.

-

The reaction is typically complete within 30-60 minutes at room temperature.[3]

-

The resulting maleimide-functionalized product can be purified using standard techniques such as chromatography.

Protocol 3: Thiol-Maleimide Conjugation for Bioconjugation

This protocol details the reaction of a maleimide-functionalized molecule with a thiol-containing biomolecule, such as a protein with cysteine residues.

-

Ensure the thiol groups on the biomolecule are reduced and available for reaction.

-